molecular formula C11H9LiN2O3 B2555627 Lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate CAS No. 2089255-92-3

Lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate

Cat. No. B2555627
CAS RN: 2089255-92-3
M. Wt: 224.14
InChI Key: IGDUINZVAHQXJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is a compound that involves lithium and a 2,5-disubstituted-1,3,4-oxadiazole derivative. The interest in such compounds is due to their potential in various chemical applications, including the formation of complex molecules through lithiation reactions.

Synthesis Analysis

The synthesis of this compound-like compounds involves lithiation, which is a process where a hydrogen atom is replaced by a lithium atom. In a related study, lithiation of quinazolinones was achieved using alkyllithium reagents and LDA (lithium diisopropylamide), which is regioselective at specific positions on the quinazolinone ring . This method provides a pathway to introduce lithium into a molecular structure, potentially applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of lithiated 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to this compound, has been studied using mass spectrometry. The mass spectrometric behavior shows that lithiated derivatives undergo skeletal rearrangement and the formation of specific fragment ions, such as [RCNLi]+, which indicates the stability of the lithiated complex .

Chemical Reactions Analysis

The chemical reactions involving lithiated compounds are diverse. For instance, the lithiated quinazolinones can react with various electrophiles to yield substituted derivatives . Similarly, the lithiated 2,5-disubstituted-1,3,4-oxadiazoles may undergo reactions that lead to the loss of lithium isocyanate or the formation of benzoyl ions, depending on whether the molecule is protonated or lithiated .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithiated compounds are influenced by the presence of the lithium atom. The lithiation process can significantly alter the reactivity and stability of the molecule. For example, the calculated heats of formation for [RCNLi]+ ions are substantially lower than those of their protonated counterparts, which suggests that the lithiated ions have different thermodynamic properties . Additionally, the reactivity of lithiated quinazolinones with electrophiles and their ability to undergo oxidative dimerization when reacting with iodine demonstrate the versatility of these compounds in synthesis .

Scientific Research Applications

Chemistry and Synthesis

A study by Caiazza et al. (1995) explored the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters through the reaction of N-arylisoxazol-5(2H)-ones with lithium azide, leading to compounds with low anti-inflammatory activity (Caiazza, Prager, & Schafer, 1995). Additionally, Frański et al. (2003) examined the mass spectrometric behavior of lithiated derivatives of 2,5-disubstituted-1,3,4-oxadiazoles, shedding light on their skeletal rearrangement and the impact of lithium on their mass spectrometric profiles (Frański, Eitner, Schroeder, & Szwajka, 2003).

Materials Science

In materials science, Aliev et al. (2014) synthesized novel 3D lithium–organic frameworks with guest-dependent photoluminescence, highlighting the potential for creating materials with tunable properties (Aliev, Samsonenko, Rakhmanova, Dybtsev, & Fedin, 2014).

Pharmacology and Medical Research

Yin et al. (2006) identified Lithium as a critical lithium-sensitive component of the circadian clock in their study, providing insights into lithium's therapeutic action in treating bipolar disorder by influencing circadian rhythms (Yin, Wang, Klein, & Lazar, 2006). Moore et al. (2000) discovered that lithium administration increases N-acetyl-aspartate in the human brain, suggesting neurotrophic/neuroprotective effects which could support its use in treating bipolar affective disorder (Moore et al., 2000).

properties

IUPAC Name

lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDUINZVAHQXJK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.